
9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential use in cancer treatment due to its ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells .
準備方法
The synthesis of 9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride involves several steps. One common method includes the reaction of N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol . Another method involves the reaction of acridine with sodium amide . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the acridine ring. Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles.
科学的研究の応用
9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent dye due to its high fluorescence.
Biology: Acts as a mutagen for viruses and bacteria.
Industry: Used as a preservative due to its antimicrobial properties.
作用機序
The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, it disrupts the DNA structure and inhibits the enzyme topoisomerase II, which is essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells .
類似化合物との比較
Similar compounds include other acridine derivatives such as 9-aminoacridine and quinacrine. Compared to these compounds, 9-(o-(8-(4-Quinolinylamino)octyloxy)anilino)acridine dihydrochloride has a unique structure that enhances its ability to intercalate DNA and inhibit topoisomerase II, making it a more potent anticancer agent .
特性
CAS番号 |
66725-03-9 |
|---|---|
分子式 |
C36H38Cl2N4O |
分子量 |
613.6 g/mol |
IUPAC名 |
acridin-9-yl-[2-[8-(quinolin-4-ylazaniumyl)octoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C36H36N4O.2ClH/c1(3-13-24-37-31-23-25-38-30-18-8-5-15-27(30)31)2-4-14-26-41-35-22-12-11-21-34(35)40-36-28-16-6-9-19-32(28)39-33-20-10-7-17-29(33)36;;/h5-12,15-23,25H,1-4,13-14,24,26H2,(H,37,38)(H,39,40);2*1H |
InChIキー |
VRZJJSMFDAJTBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)[NH2+]CCCCCCCCOC3=CC=CC=C3[NH2+]C4=C5C=CC=CC5=NC6=CC=CC=C64.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


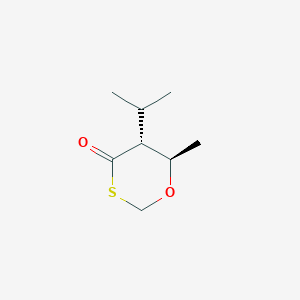
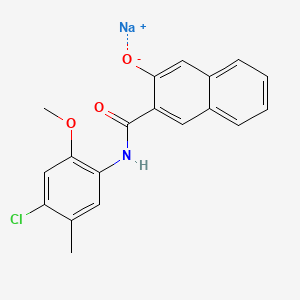
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)
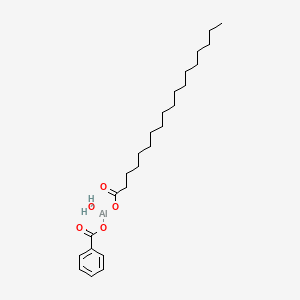

![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
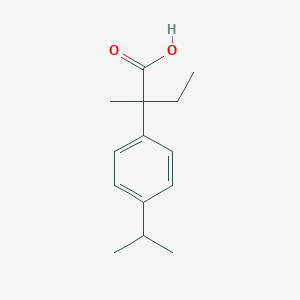
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)

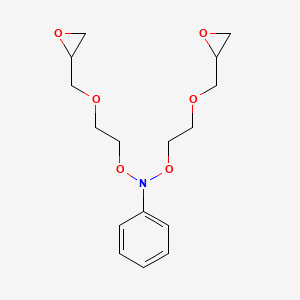
![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)
